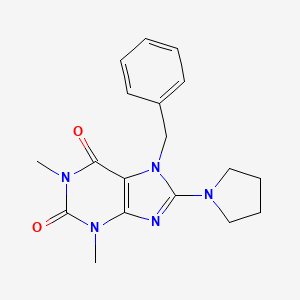

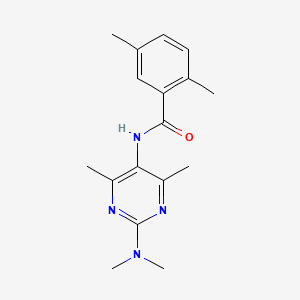

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

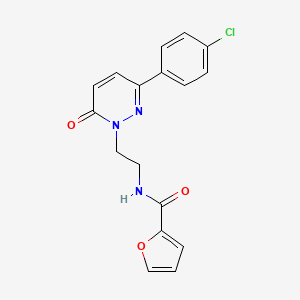

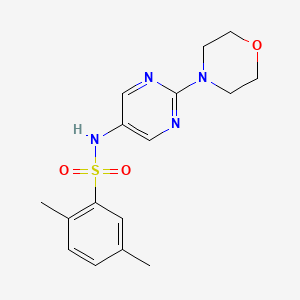

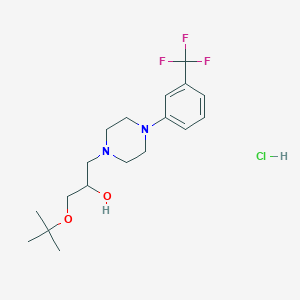

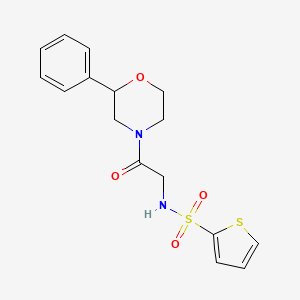

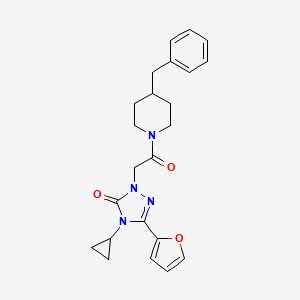

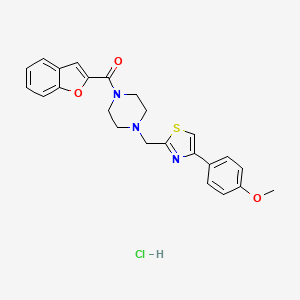

This compound is a benzamide derivative with a pyrimidine ring and dimethylamino groups attached. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. The amide group might undergo hydrolysis, and the pyrimidine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. These properties are influenced by factors such as the functional groups present and the overall structure of the compound .Scientific Research Applications

Reductive Chemistry and Cytotoxicity Enhancement

The novel hypoxia-selective cytotoxin, through its selective toxicity for hypoxic cells, is attributed to oxygen-inhibited enzymatic reduction, demonstrating the compound's potential for targeted cancer therapy. The study of its reductive chemistry helps in understanding the selective toxicity towards hypoxic tumor cells, which is crucial for developing more effective cancer treatments (Palmer et al., 1995).

Cyclin-Dependent Kinase Inhibition

The synthesis and analysis of related compounds have led to the discovery of potent cyclin-dependent kinase inhibitors. These findings are significant in cancer research, as CDKs play a crucial role in cell cycle regulation. Inhibitors can potentially stop the proliferation of cancer cells, providing a pathway for new cancer therapies (Wang et al., 2004).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

The evaluation of nitrogen mustard analogues derived from related compounds for GDEPT in cancer treatment shows promising results. This approach involves activating non-toxic prodrugs into toxic drugs within the tumor by a specific enzyme, providing a targeted cancer treatment strategy (Friedlos et al., 1997).

Nucleic Acid Binding and Antitumor Activity

Studies on similar compounds have shown strong binding to DNA, leading to the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division. This property is explored for developing new antitumor agents, highlighting the potential for such compounds in cancer therapy (Spychała et al., 1995).

Bioactivation and DNA-DNA Interstrand Crosslinking

Research on the bioactivation of related prodrugs to form DNA-DNA interstrand crosslinking species suggests a mechanism for inducing cytotoxicity in cancer cells. Understanding the bioactivation process is crucial for developing effective cancer treatments by enhancing the cytotoxic effects of prodrugs (Knox et al., 1991).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-10-7-8-11(2)14(9-10)16(22)20-15-12(3)18-17(21(5)6)19-13(15)4/h7-9H,1-6H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAQBKXNRQUNLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=C(N=C(N=C2C)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2471636.png)

![7-[(3-chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2471638.png)

![2-(4-acetylphenoxy)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2471642.png)

![8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2471647.png)